N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that features a benzamide core substituted with a furan and pyridine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Given its potential role in the synthesis of antidepressants , it might work by modulating the activity of neurotransmitters in the brain, such as serotonin or norepinephrine. This could be achieved by inhibiting their reuptake or breakdown, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Biochemical Pathways
If it acts as an antidepressant, it could influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often targeted by antidepressant drugs.
Result of Action
If it functions as an antidepressant, it could potentially alleviate symptoms of depression by enhancing neurotransmission in the monoaminergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base.
Attachment of the benzamide group: The intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-((6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features but different substituents on the pyridine ring.
Benzothiazole derivatives: These compounds share the benzamide core but have different heterocyclic substituents.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is unique due to the presence of both furan and pyridine rings, which can impart distinct electronic and steric properties, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-7-15(8-17(9-16)24-2)19(22)21-11-13-3-4-18(20-10-13)14-5-6-25-12-14/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYJACVYNMKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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